4-Amino-2,3-xylenol chemical properties and structure
4-Amino-2,3-xylenol chemical properties and structure
Abstract
4-Amino-2,3-xylenol (IUPAC Name: 4-Amino-2,3-dimethylphenol; CAS No: 3096-69-3) is a substituted aminophenol that serves as a versatile chemical intermediate. Its unique structure, featuring a phenol ring substituted with an amine and two adjacent methyl groups, provides a valuable scaffold for organic synthesis. The strategic placement of the hydroxyl and amino functionalities imparts a distinct reactivity profile, making it a molecule of interest for researchers in medicinal chemistry, materials science, and dye synthesis. This guide provides a comprehensive overview of its chemical and physical properties, detailed synthetic protocols, characteristic spectral data, and known applications, with a focus on providing practical, field-proven insights for laboratory professionals.
Core Chemical Identity and Physicochemical Properties
4-Amino-2,3-xylenol is a crystalline solid at room temperature, with its color ranging from white to brown, often darkening upon exposure to air and light due to the oxidation-prone nature of the aminophenol moiety.[1][2] Understanding its fundamental properties is the first step in its effective application.
Structure and Identification
The molecule consists of a benzene ring co-functionalized with hydroxyl and amino groups at positions 1 and 4, respectively, and two methyl groups at the ortho and meta positions (2 and 3) relative to the hydroxyl group. This specific substitution pattern dictates its steric and electronic properties.
Caption: Chemical structure of 4-Amino-2,3-xylenol.
Physicochemical Data Summary
The key properties of 4-Amino-2,3-xylenol are summarized in the table below. These values are critical for designing experimental conditions, including solvent selection for reactions and purification.
| Property | Value | Source(s) |
| IUPAC Name | 4-Amino-2,3-dimethylphenol | [2] |
| Synonyms | 4-Amino-2,3-dimethylphenol, 4-Hydroxy-2,3-dimethylaniline | [1][3] |
| CAS Number | 3096-69-3 | [2] |
| Molecular Formula | C₈H₁₁NO | [4] |
| Molecular Weight | 137.18 g/mol | [4] |
| Appearance | White to gray to brown powder or crystals | [1] |
| Melting Point | 170-177 °C (with decomposition) | [1] |
| Boiling Point | 296.3 ± 28.0 °C (Predicted) | [5] |
| Density | 1.118 ± 0.06 g/cm³ (Predicted) | [5] |
| pKa | 10.70 ± 0.23 (Predicted) | [5] |
| Solubility | Soluble in Methanol. Less soluble in water. | [3][5] |
Qualitative Solubility Profile & Determination Protocol
While quantitatively exact solubility data is sparse in the literature, qualitative assessments indicate good solubility in polar organic solvents like methanol.[5] For drug development and process chemistry, a precise understanding of solubility is non-negotiable. Below is a self-validating protocol for determining the quantitative solubility of 4-Amino-2,3-xylenol in various laboratory solvents.
Protocol: Quantitative Solubility Determination by HPLC
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Objective: To determine the solubility (in mg/mL) of 4-Amino-2,3-xylenol in a range of solvents at a specified temperature (e.g., 25 °C).
-
Causality: This protocol uses the shake-flask method, a gold standard for solubility measurement, which ensures that an equilibrium between the solid and liquid phases is reached. HPLC is used for quantification due to its high sensitivity and specificity.
Step-by-Step Methodology:
-
Preparation: Add an excess amount of 4-Amino-2,3-xylenol (e.g., ~50 mg, accurately weighed) to several 2 mL vials. The key is to ensure undissolved solid remains at the end, confirming saturation.
-
Solvent Addition: To each vial, add 1.0 mL of a different test solvent (e.g., Methanol, Ethanol, Isopropanol, Acetone, THF, DMSO, Water).
-
Equilibration: Seal the vials and place them in a temperature-controlled shaker or agitator set to 25 °C. Agitate for 24 hours. Scientist's Note: A 24-hour period is typically sufficient to reach equilibrium, but for novel systems, it is prudent to test a second time point (e.g., 48 hours) to ensure the concentration has plateaued.
-
Sample Preparation: After equilibration, allow the vials to stand undisturbed for at least 2 hours to let the excess solid settle.
-
Filtration & Dilution: Carefully withdraw an aliquot (e.g., 100 µL) from the supernatant of each vial using a syringe fitted with a 0.22 µm PTFE filter. This step is critical to remove all particulate matter. Immediately dilute the filtrate with a known volume of a suitable mobile phase (e.g., 900 µL) to prevent precipitation.
-
Quantification: Analyze the diluted samples by a validated HPLC-UV method. Prepare a calibration curve using standards of 4-Amino-2,3-xylenol of known concentrations.
-
Calculation: Determine the concentration of the diluted sample from the calibration curve and calculate the original solubility using the formula: Solubility (mg/mL) = Concentration from HPLC (mg/mL) × Dilution Factor
Caption: Experimental workflow for solubility determination.
Synthesis of 4-Amino-2,3-xylenol
The most common and logical synthetic route to 4-Amino-2,3-xylenol begins with the commercially available precursor, 2,3-dimethylphenol. The synthesis is a two-step process involving an electrophilic aromatic substitution to install a nitrogen-containing functional group, followed by a reduction.
Caption: Two-step synthesis pathway for 4-Amino-2,3-xylenol.
Step 1: Nitration of 2,3-Dimethylphenol
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Objective: To regioselectively install a nitro group at the C4 position of 2,3-dimethylphenol, yielding 2,3-dimethyl-4-nitrophenol.
-
Causality: The hydroxyl group is a powerful ortho-, para-director. The C4 position (para) is sterically unhindered compared to the C6 position (ortho to -OH and adjacent to a methyl group), making it the major product under controlled conditions. Using a nitrating mixture (HNO₃/H₂SO₄) at low temperatures minimizes side reactions and prevents over-nitration.
Step-by-Step Protocol:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 2,3-dimethylphenol (1.0 eq) in a minimal amount of glacial acetic acid or concentrated sulfuric acid.
-
Cooling: Cool the flask in an ice-salt bath to maintain an internal temperature of 0-5 °C.
-
Nitrating Mixture Preparation: In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (1.5 eq) while cooling in an ice bath.
-
Addition: Add the cold nitrating mixture dropwise to the stirred solution of 2,3-dimethylphenol. The rate of addition must be carefully controlled to keep the internal temperature below 5 °C.[6]
-
Reaction: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 1-2 hours. Monitor the reaction's progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent).
-
Quenching & Isolation: Slowly pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. The crude 2,3-dimethyl-4-nitrophenol will precipitate as a yellow solid.
-
Purification: Collect the solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral. The crude product can be purified by recrystallization from an ethanol/water mixture to yield the desired intermediate.[6]
Step 2: Reduction of 2,3-Dimethyl-4-nitrophenol
-
Objective: To reduce the nitro group of the intermediate to an amino group, yielding the final product.
-
Causality: Catalytic hydrogenation is a clean and efficient method for nitro group reduction that avoids the use of harsh, stoichiometric metal-acid reducing agents, simplifying workup. Palladium on carbon (Pd/C) is a highly effective catalyst for this transformation.[5]
Step-by-Step Protocol:
-
Reaction Setup: To a flask suitable for hydrogenation, add 2,3-dimethyl-4-nitrophenol (1.0 eq) and ethanol (approx. 40 mL per 2g of substrate).
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst. Safety Note: Pd/C can be pyrophoric. Handle under an inert atmosphere (e.g., Nitrogen or Argon) if dry.
-
Hydrogenation: Secure the flask to a hydrogenation apparatus. Purge the system with hydrogen gas. Stir the mixture vigorously under a hydrogen atmosphere (a balloon is sufficient for small scale) at room temperature.
-
Reaction: The reaction progress can be monitored by TLC until the starting material is fully consumed (typically 4-6 hours).
-
Workup: Once the reaction is complete, carefully vent the hydrogen and purge the flask with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with additional ethanol or dichloromethane (DCM).
-
Isolation: Combine the filtrates and remove the solvent under reduced pressure (rotary evaporation) to yield 4-Amino-2,3-xylenol, typically as a brown powder.[5] The product can be used as is or further purified if necessary.
Spectroscopic Characterization
Structural confirmation is paramount. The following data provides a benchmark for validating the identity and purity of synthesized 4-Amino-2,3-xylenol.
¹H NMR Spectroscopy
The proton NMR spectrum provides a clear fingerprint of the molecule. The following assignments are based on experimental data for a sample dissolved in DMSO-d₆.[5]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| 8.10 | br s | 1H | Phenolic -OH | Broad singlet, exchangeable with D₂O. |
| 6.40 | d, J=8.1 Hz | 1H | Aromatic H-5 | Doublet, coupled to H-6. |
| 6.32 | d, J=8.1 Hz | 1H | Aromatic H-6 | Doublet, coupled to H-5. |
| 4.06 | s | 2H | Amino -NH₂ | Singlet, exchangeable with D₂O. |
| 2.01 | s | 3H | Methyl C3-CH₃ | Singlet, no adjacent protons. |
| 1.94 | s | 3H | Methyl C2-CH₃ | Singlet, no adjacent protons. |
¹³C NMR Spectroscopy (Predicted)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~145 | C1 (C-OH) | Aromatic carbon attached to electronegative oxygen. |
| ~140 | C4 (C-NH₂) | Aromatic carbon attached to nitrogen. |
| ~125 | C2 (C-CH₃) | Substituted aromatic carbon. |
| ~122 | C3 (C-CH₃) | Substituted aromatic carbon. |
| ~115 | C6 | Aromatic CH, ortho to C-OH. |
| ~113 | C5 | Aromatic CH, meta to C-OH. |
| ~15 | C3-CH₃ | Aliphatic methyl carbon. |
| ~12 | C2-CH₃ | Aliphatic methyl carbon. |
Infrared (IR) Spectroscopy
The IR spectrum is dominated by characteristic stretches from the hydroxyl and amino groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450 - 3250 | Strong, Broad | O-H and N-H stretching vibrations. The two N-H stretches (asymmetric and symmetric) of the primary amine often appear as two distinct peaks atop the broad O-H signal.[7] |
| 3050 - 3000 | Medium | Aromatic C-H stretching. |
| 2980 - 2850 | Medium | Aliphatic C-H stretching (from methyl groups). |
| 1620 - 1580 | Strong | N-H bending (scissoring) vibration of the primary amine.[7] |
| 1500 - 1400 | Strong | Aromatic C=C ring stretching vibrations. |
| 1300 - 1200 | Strong | Aromatic C-O stretching. |
| ~1275 | Strong | Aromatic C-N stretching.[7] |
Mass Spectrometry (EI)
Under electron ionization (EI), 4-Amino-2,3-xylenol will exhibit a clear molecular ion peak and characteristic fragmentation patterns.
| m/z | Proposed Fragment | Rationale |
| 137 | [M]⁺˙ | Molecular Ion Peak. This is the most important peak for confirming the molecular weight. |
| 122 | [M - CH₃]⁺ | Loss of a methyl radical from the molecular ion. |
| 109 | [M - CO]⁺˙ | Loss of carbon monoxide, a common fragmentation pathway for phenols.[1] |
| 108 | [M - HCO]⁺ | Loss of a formyl radical (CHO), also characteristic of phenols.[1] |
Chemical Reactivity and Applications
The utility of 4-Amino-2,3-xylenol stems from the reactivity of its two primary functional groups. It behaves as a weak base due to the amino group and a weak acid due to the phenolic hydroxyl group.[8]
-
Amine Group Reactivity: The primary aromatic amine can undergo diazotization when treated with nitrous acid (NaNO₂/HCl) to form a diazonium salt. This intermediate is highly reactive and can be used in Sandmeyer-type reactions to introduce a wide variety of functional groups. It can also be acylated, alkylated, or used as a nucleophile in condensation reactions.
-
Phenolic Group Reactivity: The hydroxyl group can be alkylated to form ethers (e.g., Williamson ether synthesis) or acylated to form esters. It also strongly activates the aromatic ring towards further electrophilic substitution, although this is often complicated by the presence of the competing amino group.
Applications in Research and Development:
While not as prominent as simpler aminophenols like paracetamol, substituted aminophenols are a cornerstone of medicinal chemistry.[9] They serve as valuable starting materials and scaffolds.
-
Oncology Drug Development: Para-aminophenol derivatives are key precursors in the synthesis of various oncology drugs, including tyrosine kinase inhibitors like Cabozantinib.[10] The structural motif of 4-Amino-2,3-xylenol makes it a candidate for building block libraries aimed at discovering new kinase inhibitors where the dimethyl substitution pattern can probe specific pockets of an enzyme's active site.
-
Antioxidant Research: Phenolic compounds are well-known for their antioxidant properties, acting as free radical scavengers. The combination of hydroxyl and amino groups on the same ring can enhance this activity. Substituted aminophenols are often evaluated for their potential to mitigate oxidative stress.[11]
-
Dye and Polymer Synthesis: The ability of the amino group to be diazotized and coupled makes this molecule a potential precursor for specialized azo dyes.[8] Furthermore, aminophenols are used in the synthesis of high-performance polymers and resins.
Safety and Handling
4-Amino-2,3-xylenol is an irritant and should be handled with appropriate personal protective equipment (PPE).
-
GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).[1]
-
Precautionary Measures:
-
Storage: Store in a cool, dark place under an inert atmosphere, as the compound is sensitive to air and light.[5]
References
- Fischer, A., & Henderson, G. N. (1985). ipso Nitration. XXIV. Nitration of 2-methylphenols. Formation and rearrangement of 6-methyl-6-nitrocyclohexa-2,4-dienones. Canadian Journal of Chemistry, 63(8), 2314-2323.
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Pharmapproach. (n.d.). p-Amino phenol derivatives - SAR, Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose. Retrieved from [Link]
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Kajay Remedies. (2024, May 10). Role of Para Aminophenol in Oncology Drug Development. Retrieved from [Link]
- Nguyen, D. V., Tran, L. D., Vu, P. U. N., Van Meervelt, L., Nguyen, M. N. T., Ngo, A. L., & Duong, H. Q. (2025). Design, Synthesis, and Biological Evaluation of Some Novel o-aminophenol Derivatives. Current Organic Synthesis, 22(6), 754-768.
-
Chemistry Stack Exchange. (2015, November 30). Synthesis of 2-methyl-4-nitrophenol from benzene?. Retrieved from [Link]
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Global Substance Registration System (GSRS). (n.d.). 4-AMINO-2,3-XYLENOL. Retrieved from [Link]
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ResearchGate. (n.d.). Aminophenols | Request PDF. Retrieved from [Link]
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University of California, Los Angeles (UCLA). (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]
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